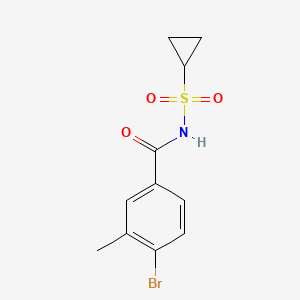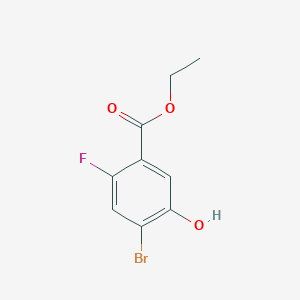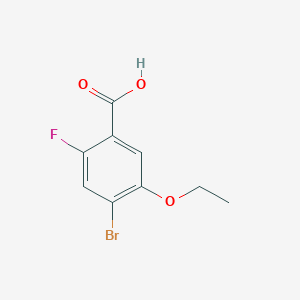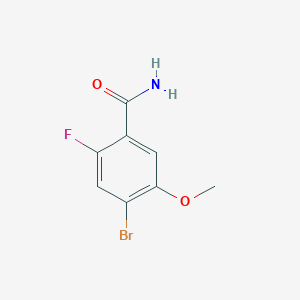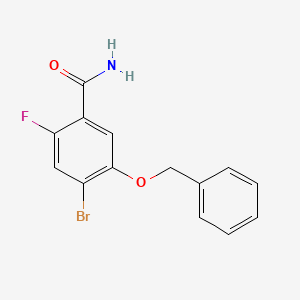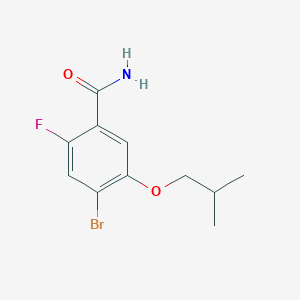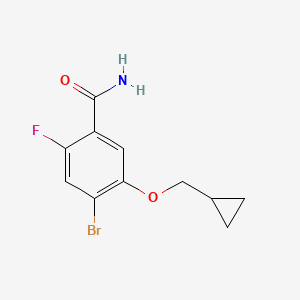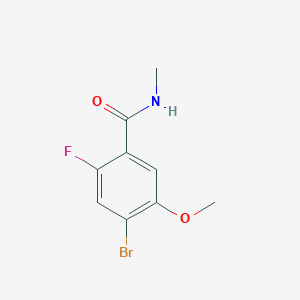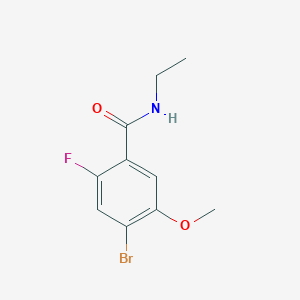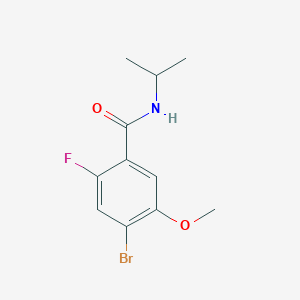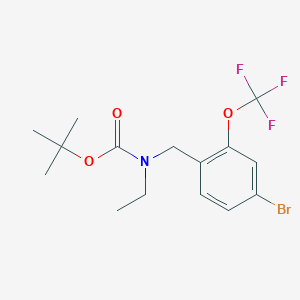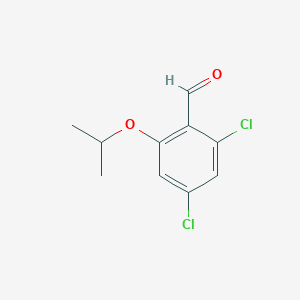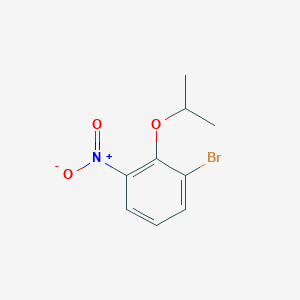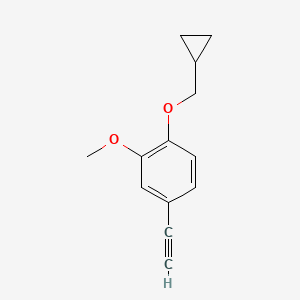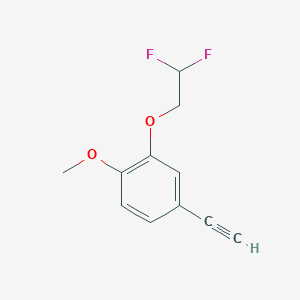
2-(2,2-Difluoroethoxy)-4-ethynyl-1-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Difluoroethoxy)-4-ethynyl-1-methoxybenzene is an organic compound characterized by the presence of difluoroethoxy, ethynyl, and methoxy functional groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)-4-ethynyl-1-methoxybenzene typically involves multiple steps, starting from readily available precursors. One common approach involves the introduction of the difluoroethoxy group through a nucleophilic substitution reaction, followed by the addition of the ethynyl group via a Sonogashira coupling reaction. The methoxy group can be introduced through methylation of a hydroxyl group on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
2-(2,2-Difluoroethoxy)-4-ethynyl-1-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The difluoroethoxy group can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while substitution of the methoxy group can introduce various functional groups.
科学研究应用
2-(2,2-Difluoroethoxy)-4-ethynyl-1-methoxybenzene has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds or probes for studying biological processes.
Medicine: It may serve as a precursor for the development of pharmaceuticals with specific therapeutic properties.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(2,2-Difluoroethoxy)-4-ethynyl-1-methoxybenzene involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The ethynyl group can participate in covalent bonding with target proteins, potentially modulating their activity. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
2-(2,2-Difluoroethoxy)ethanol: A related compound with similar difluoroethoxy functionality.
4-Ethynyl-1-methoxybenzene: Shares the ethynyl and methoxy groups but lacks the difluoroethoxy group.
2,2-Difluoroethoxybenzene: Contains the difluoroethoxy group but lacks the ethynyl and methoxy groups.
Uniqueness
2-(2,2-Difluoroethoxy)-4-ethynyl-1-methoxybenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
2-(2,2-difluoroethoxy)-4-ethynyl-1-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c1-3-8-4-5-9(14-2)10(6-8)15-7-11(12)13/h1,4-6,11H,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOZRPCLJXYOCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#C)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
